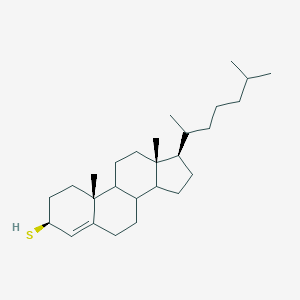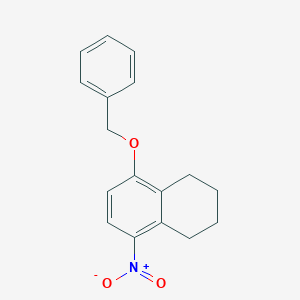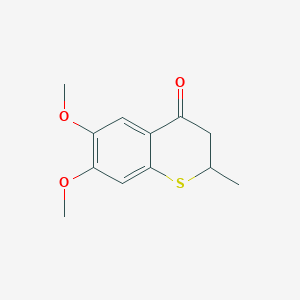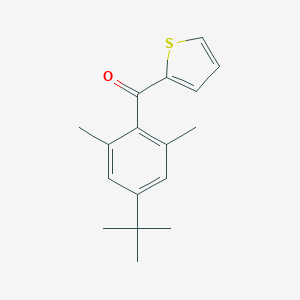![molecular formula C20H12N4O2S B289937 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289937.png)
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one, also known as TTA-Q6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects. 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been found to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one induces cell cycle arrest and apoptosis, leading to inhibition of cell growth. In neuronal cells, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been found to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been shown to have anti-inflammatory effects in macrophages and may be a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One area of interest is the development of 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one derivatives with improved solubility and bioavailability for use in drug discovery. Another area of research is the identification of the exact molecular targets of 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in other fields, such as immunology and infectious disease research.
In conclusion, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is a synthetic compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown promise as a lead compound for developing new drugs with improved efficacy and fewer side effects. While there are some limitations to its use in lab experiments, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one remains a valuable tool for studying various biological processes and has several potential future directions for research.
Métodos De Síntesis
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 2-aminothiophene with 2-chloro-4-nitrophenylacetyl chloride to form 2-(4-nitrophenyl)-3-(thiophen-2-ylamino)propanoic acid. This intermediate is then treated with triethyl orthoformate and ammonium acetate to form 3-(4-nitrophenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. Finally, reduction of the nitro group with iron powder and acetic acid followed by acetylation with acetic anhydride yields 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one.
Aplicaciones Científicas De Investigación
3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been found to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 3-(4-acetylphenyl)[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propiedades
Fórmula molecular |
C20H12N4O2S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C20H12N4O2S/c1-11(25)12-6-8-14(9-7-12)24-20(26)18-17(22-23-24)15-10-13-4-2-3-5-16(13)21-19(15)27-18/h2-10H,1H3 |
Clave InChI |
LVFILXGIDSGOIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)


![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)

![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)